For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (2-Bromoethyl)cyclohexane
(2-Bromoethyl)cyclohexane is a key building block in organic synthesis, valued for its role in introducing the cyclohexylethyl moiety into more complex molecules. This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for a technical audience.
Chemical and Physical Properties
(2-Bromoethyl)cyclohexane is a colorless to pale yellow liquid.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₁₅Br[1][3][4][5] |
| Molecular Weight | 191.11 g/mol [1][4][6] |
| Density | 1.215 g/cm³[1] |
| Boiling Point | 212 °C at 760 mmHg[1] |
| Melting Point | 57 °C[1] |
| Flash Point | 81.6 °C[1] |
| Refractive Index | 1.4900 @ 20°C[1][2] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[1] |
| Vapor Pressure | 0.257 mmHg at 25°C[1] |
| LogP | 3.35170[1] |
| CAS Number | 1647-26-3[1][3][4][5] |
Chemical Structure
The structural identifiers for (2-Bromoethyl)cyclohexane are provided below, offering various representations for use in chemical databases and modeling software.
| Identifier | Value |
| IUPAC Name | (2-bromoethyl)cyclohexane[2][4] |
| Canonical SMILES | C1CCC(CC1)CCBr[1][4][7] |
| InChI | InChI=1S/C8H15Br/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2[3][4][5][6][7] |
| InChIKey | JRQAAYVLPPGEHT-UHFFFAOYSA-N[3][4][5][6][7] |
Experimental Protocols
Synthesis of (2-Bromoethyl)cyclohexane
(2-Bromoethyl)cyclohexane can be synthesized from (2-hydroxyethyl)cyclohexane through a nucleophilic substitution reaction.[8]
Methodology:
-
Dissolve 10 g of (2-hydroxyethyl)cyclohexane in 50 ml of dry diethyl ether.
-
Cool the solution to -40°C in a suitable reaction vessel.
-
Add a solution of 9.85 g of phosphorous tribromide in 20 ml of dry diethyl ether dropwise to the cooled alcohol solution.[8]
-
Stir the reaction mixture at -40°C until the reaction is complete.
-
Perform an aqueous workup by quenching the reaction with water, followed by extraction with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude product is then purified by distillation to yield pure (2-Bromoethyl)cyclohexane.
Caption: Workflow for the synthesis of (2-Bromoethyl)cyclohexane.
Reactivity and Common Reactions
The bromine atom in (2-Bromoethyl)cyclohexane is an excellent leaving group, making the compound a versatile substrate for both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[9]
-
Nucleophilic Substitution (Sₙ2): In the presence of a strong nucleophile, (2-Bromoethyl)cyclohexane readily undergoes Sₙ2 reactions, allowing for the covalent attachment of the cyclohexylethyl group to a wide range of molecules.[9]
-
Elimination (E2): Treatment with a strong, non-nucleophilic base typically leads to an E2 elimination, yielding cyclohexylethylene. The stereochemical outcome of this reaction is dictated by the conformation of the cyclohexane ring, requiring an anti-periplanar arrangement between the bromine atom and a β-hydrogen.[10][11] This necessitates that the bromine atom occupies an axial position for the reaction to proceed.[10][11]
Caption: Competing Sₙ2 and E2 reaction pathways for (2-Bromoethyl)cyclohexane.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the analysis of (2-Bromoethyl)cyclohexane.[12]
Methodology:
-
Column: Newcrom R1[12]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid.[12] For applications requiring mass spectrometric detection, formic acid should be substituted for phosphoric acid.[12]
-
Scalability: This method can be scaled for preparative separations to isolate impurities.[12]
Spectroscopic Data
The structural features of (2-Bromoethyl)cyclohexane give rise to characteristic spectroscopic signatures.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for C-H bonds in the cyclohexane ring and the ethyl chain, as well as a C-Br stretching frequency in the fingerprint region.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is characterized by complex multiplets for the cyclohexane protons and two distinct signals for the ethyl protons, with the protons α to the bromine being the most deshielded.[13][14]
-
¹³C NMR: The spectrum shows unique signals for each carbon atom, with the carbon bonded to the bromine atom appearing at the lowest field among the aliphatic carbons.
-
-
Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[5]
Caption: Requirement for axial leaving group in E2 reactions of cyclohexanes.
Safety and Handling
(2-Bromoethyl)cyclohexane is classified as an irritant, causing skin and serious eye irritation.[1][15][16] It may also cause respiratory irritation.[4][15][16] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, must be worn when handling this compound.[15][17] All work should be conducted in a well-ventilated fume hood.[15][16][17] Store the chemical in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[17][18]
References
- 1. (2-Bromoethyl)cyclohexane|lookchem [lookchem.com]
- 2. L09466.03 [thermofisher.com]
- 3. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]
- 4. (2-Bromoethyl)cyclohexane | C8H15Br | CID 15440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]
- 6. Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. PubChemLite - (2-bromoethyl)cyclohexane (C8H15Br) [pubchemlite.lcsb.uni.lu]
- 8. prepchem.com [prepchem.com]
- 9. (2-Bromoethyl)cyclohexane | High-Purity Reagent | RUO [benchchem.com]
- 10. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cyclohexane, (2-bromoethyl)- | SIELC Technologies [sielc.com]
- 13. spectrabase.com [spectrabase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. aksci.com [aksci.com]
- 18. (2-Bromoethyl)cyclohexane | CAS#:1647-26-3 | Chemsrc [chemsrc.com]
